molecular formula C12H12BrNO3 B2377792 Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate CAS No. 30933-69-8

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate

Cat. No. B2377792
CAS RN: 30933-69-8
M. Wt: 298.136
InChI Key: NBTXRPQZVZUOGD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The indole backbone is encountered in a class of N-heterocyclic compounds with physiological and pharmacological effects such as anti-cancer, anti-diabetic, and anti-HIV .


Synthesis Analysis

Different derivatives of indole (carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole) were synthesized and evaluated through different chemical, spectroscopic methods (IR, 1HNMR, 13CNMR, and MS) and assessed in silico and in vitro for their antiproliferative activities against A549, HepG2, and MCF-7 cancer cell lines .


Chemical Reactions Analysis

Indole derivatives, such as carbothioamide, oxadiazole, and triazole, have been reported to act as anti-cancer drugs due to their ability to disrupt the mitotic spindle and prevent human cancer cell proliferation, expansion, and invasion .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
  • Synthesis of Alkaloids

    • Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
    • The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Preparation of Antagonists and Inhibitors

    • Ethyl indole-2-carboxylate has been used as a reactant for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
  • Total Synthesis of Alkaloids

    • The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Preparation of Antihypertriglyceridemic Agents

    • Ethyl indole-2-carboxylate has been used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Total Synthesis of Alkaloids

    • The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Preparation of Antihypertriglyceridemic Agents

    • Ethyl indole-2-carboxylate has been used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .

Safety And Hazards

In comparison to erlotinib, which displayed some hepatotoxicity, all of the evaluated ligands displayed good in silico absorption levels, did not appear to be cytochrome P450 inhibitors, and were not hepatotoxic .

properties

IUPAC Name

ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)9-6-7-8(14-9)4-5-10(16-2)11(7)13/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTXRPQZVZUOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953087
Record name Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate

CAS RN

30933-69-8
Record name Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyl 5-methoxy-1H-indole-2-carboxylate (5 g, 22.81 mmol) in acetic acid (100 mL) was added bromine (1.169 mL, 22.81 mmol) slowly at room temperature. The reaction mixture was stirred at room temperature for 2 days. The solid was filtered off, washed with acetic acid and hexanes, and dried to give the title compound as a white solid (6.8 g). LCMS m/z=298.6 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.169 mL
Type
reactant
Reaction Step Two

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